molecular formula C4H9NOS B14650659 Morpholine, 4-mercapto- CAS No. 51973-17-2

Morpholine, 4-mercapto-

Cat. No.: B14650659
CAS No.: 51973-17-2
M. Wt: 119.19 g/mol
InChI Key: PAZJFXNRVLDLFO-UHFFFAOYSA-N
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Description

Morpholine, 4-mercapto- is an organic compound that features a morpholine ring substituted with a mercapto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 4-mercapto- can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur-containing reagents. For example, the reaction of morpholine with carbon disulfide in the presence of a base such as potassium hydroxide can yield morpholine, 4-mercapto-.

Industrial Production Methods

Industrial production of morpholine, 4-mercapto- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-mercapto- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: Reduction reactions can convert the mercapto group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Morpholine, 4-mercapto- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of morpholine, 4-mercapto- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound without the mercapto group, used in various industrial applications.

    Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring, known for their diverse biological activities.

    Triazoles: Compounds with a three-nitrogen atom ring, used in pharmaceuticals and agrochemicals.

Uniqueness

Morpholine, 4-mercapto- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51973-17-2

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

4-sulfanylmorpholine

InChI

InChI=1S/C4H9NOS/c7-5-1-3-6-4-2-5/h7H,1-4H2

InChI Key

PAZJFXNRVLDLFO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S

Origin of Product

United States

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